N'-acetyl-2-(2,5-dimethylphenoxy)acetohydrazide
Description
Properties
IUPAC Name |
N'-acetyl-2-(2,5-dimethylphenoxy)acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8-4-5-9(2)11(6-8)17-7-12(16)14-13-10(3)15/h4-6H,7H2,1-3H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSOBFRCFTZJPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NNC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-acetyl-2-(2,5-dimethylphenoxy)acetohydrazide involves the reaction of phenoxyacetic acid with acetic anhydride to form an intermediate compound, which is then reacted with hydrazine hydrate to yield the final product. The reaction conditions typically include:
Phenoxyacetic acid: Starting material
Acetic anhydride: Reactant for acetylation
Hydrazine hydrate: Reactant for hydrazide formation
Industrial production methods for this compound are not extensively documented, but the laboratory synthesis provides a basis for potential scale-up processes.
Chemical Reactions Analysis
N’-acetyl-2-(2,5-dimethylphenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: Can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Substitution reactions can occur at the phenoxy or acetyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its effects on biochemical and physiological processes.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-acetyl-2-(2,5-dimethylphenoxy)acetohydrazide primarily involves the inhibition of the angiotensin II type 1 receptor (AT1R) This receptor mediates the effects of angiotensin II, a potent vasoconstrictor and regulator of blood pressure By inhibiting AT1R, the compound reduces the effects of angiotensin II, leading to decreased blood pressure and other physiological effects
Comparison with Similar Compounds
N’-acetyl-2-(2,5-dimethylphenoxy)acetohydrazide can be compared with other hydrazide derivatives of phenoxyacetic acid. Similar compounds include:
- N’-acetyl-2-(2,4-dimethylphenoxy)acetohydrazide
- N’-acetyl-2-(2,6-dimethylphenoxy)acetohydrazide
- N’-acetyl-2-(3,5-dimethylphenoxy)acetohydrazide
These compounds share similar structural features but differ in the position and number of methyl groups on the phenoxy ring. The unique positioning of the methyl groups in N’-acetyl-2-(2,5-dimethylphenoxy)acetohydrazide contributes to its specific biochemical and physiological effects, making it distinct from its analogs.
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